molecular formula C21H17ClN4O5S2 B4561005 N-1,3-benzodioxol-5-yl-4-[(3-chloro-6-nitro-1-benzothien-2-yl)carbonyl]-1-piperazinecarbothioamide

N-1,3-benzodioxol-5-yl-4-[(3-chloro-6-nitro-1-benzothien-2-yl)carbonyl]-1-piperazinecarbothioamide

Cat. No.: B4561005
M. Wt: 505.0 g/mol
InChI Key: SYZVDLDQOMIKSI-UHFFFAOYSA-N
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Description

N-1,3-benzodioxol-5-yl-4-[(3-chloro-6-nitro-1-benzothien-2-yl)carbonyl]-1-piperazinecarbothioamide is a useful research compound. Its molecular formula is C21H17ClN4O5S2 and its molecular weight is 505.0 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 504.0328897 g/mol and the complexity rating of the compound is 780. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antiviral and Antimicrobial Activities

Compounds structurally related to the query have shown promising antiviral and antimicrobial activities. For example, urea and thiourea derivatives of piperazine have exhibited significant antiviral activities against Tobacco mosaic virus (TMV) and antimicrobial activities against various bacterial strains. This suggests potential applications of similar compounds in developing antiviral and antimicrobial agents (R. C. Krishna Reddy et al., 2013).

Enantioseparation for Drug Synthesis

The enantioseparation of piperazine derivatives, which is crucial for synthesizing enantiomerically pure drugs like the antihypertensive agent doxazosin, demonstrates the compound's relevance in pharmaceutical manufacturing processes. This process involves high-performance liquid chromatography techniques, highlighting the importance of piperazine derivatives in preparing specific drug enantiomers (Yu Yu, 2005).

Anti-HIV Activity

Nitroimidazole and piperazine-based compounds have been studied for their anti-HIV properties. These derivatives have shown potential as non-nucleoside reverse transcriptase inhibitors, indicating the utility of structurally related compounds in anti-HIV drug development (N. Al-Masoudi et al., 2007).

Quantitative Structure-Activity Relationship (QSAR) Studies

QSAR studies on benzothiazoles-derived substituted piperazine derivatives help in understanding the relationship between the chemical structure and biological activity. Such studies are pivotal in the rational design of new therapeutic agents, showcasing the compound's significance in medicinal chemistry research (N. Al-Masoudi et al., 2011).

Catalytic Synthesis for Antimicrobial Agents

Piperazine-based 2-benzothiazolylimino-4-thiazolidinones have been prepared via a catalytic process using sulfated tungstate. These compounds exhibited promising antimicrobial activities, underlining the potential application of related compounds in synthesizing new antimicrobial agents (Rahul V. Patel & S. W. Park, 2015).

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-4-(3-chloro-6-nitro-1-benzothiophene-2-carbonyl)piperazine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClN4O5S2/c22-18-14-3-2-13(26(28)29)10-17(14)33-19(18)20(27)24-5-7-25(8-6-24)21(32)23-12-1-4-15-16(9-12)31-11-30-15/h1-4,9-10H,5-8,11H2,(H,23,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYZVDLDQOMIKSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)C2=C(C3=C(S2)C=C(C=C3)[N+](=O)[O-])Cl)C(=S)NC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClN4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

505.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-1,3-benzodioxol-5-yl-4-[(3-chloro-6-nitro-1-benzothien-2-yl)carbonyl]-1-piperazinecarbothioamide
Reactant of Route 2
Reactant of Route 2
N-1,3-benzodioxol-5-yl-4-[(3-chloro-6-nitro-1-benzothien-2-yl)carbonyl]-1-piperazinecarbothioamide
Reactant of Route 3
Reactant of Route 3
N-1,3-benzodioxol-5-yl-4-[(3-chloro-6-nitro-1-benzothien-2-yl)carbonyl]-1-piperazinecarbothioamide
Reactant of Route 4
N-1,3-benzodioxol-5-yl-4-[(3-chloro-6-nitro-1-benzothien-2-yl)carbonyl]-1-piperazinecarbothioamide
Reactant of Route 5
N-1,3-benzodioxol-5-yl-4-[(3-chloro-6-nitro-1-benzothien-2-yl)carbonyl]-1-piperazinecarbothioamide

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